molecular formula C8H8N2O2 B1317209 4-Nitroindoline CAS No. 84807-26-1

4-Nitroindoline

Cat. No.: B1317209
CAS No.: 84807-26-1
M. Wt: 164.16 g/mol
InChI Key: VTQFDUKXUFJCAO-UHFFFAOYSA-N
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Description

4-Nitroindoline is an organic compound with the chemical formula C₈H₆N₂O₂. It is a derivative of indoline, where a nitro group is substituted at the fourth position of the indoline ring. This compound is significant in organic synthesis and serves as an intermediate in the production of various pharmaceuticals, dyes, and agricultural chemicals .

Biochemical Analysis

Biochemical Properties

4-Nitroindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with caspases, a family of protease enzymes involved in apoptosis. The nitroindoline-protected inhibitors can efficiently inhibit caspases upon irradiation with light, preventing apoptosis in live cells . This interaction highlights the potential of this compound in studying and controlling cell death mechanisms.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of apoptosis, this compound can inhibit caspase activity, thereby preventing programmed cell death . This inhibition can lead to alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s nitro group plays a crucial role in these interactions. For example, the nitroindoline-protected inhibitors form stable amide bonds with the aspartate side chain of caspases, leading to efficient inhibition upon light irradiation . This mechanism of action underscores the importance of the nitro group in mediating the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that nitroindoline-protected inhibitors are stable and can efficiently inhibit caspases only upon irradiation with light . This temporal control allows researchers to study apoptosis with precise spatial and temporal resolution.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes like caspases. At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold effects and optimal dosages to minimize toxicity while maximizing the compound’s therapeutic potential .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s nitro group can undergo reduction and oxidation reactions, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s distribution can affect its activity and function, influencing its therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroindoline can be synthesized through several methods. One common approach involves the nitration of indoline. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the fourth position of the indoline ring .

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 4-nitroindole. The reduction process involves the use of reducing agents such as iron powder in the presence of hydrochloric acid. This method is preferred due to its high yield and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

4-Nitroindoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It serves as an intermediate in the production of dyes, pigments, and agricultural chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other nitroindoline derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQFDUKXUFJCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530890
Record name 4-Nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84807-26-1
Record name 4-Nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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